

Application Notes and Protocols for Pociredir Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

Pociredir (formerly FTX-6058) is an investigational oral, small-molecule inhibitor of Embryonic Ectoderm Development (EED) being developed by Fulcrum Therapeutics for the treatment of sickle cell disease (SCD).[1][2] The mechanism of action involves the inhibition of EED, which leads to the downregulation of key fetal globin repressors, including BCL11A.[1][2][3] This process is designed to increase the production of fetal hemoglobin (HbF), which can compensate for the defective adult hemoglobin in individuals with SCD and potentially alleviate the symptoms of the disease.[3][4][5] **Pociredir** has been granted Fast Track and Orphan Drug Designations by the U.S. Food and Drug Administration (FDA) for the treatment of SCD.[1][2][3]

These application notes provide a summary of the patient inclusion and exclusion criteria for the Phase 1b PIONEER clinical trial (NCT05169580) of **pociredir** in adult patients with SCD.[4] [7][8]

Patient Selection Criteria

The selection of patients for the PIONEER trial is based on a set of specific inclusion and exclusion criteria to ensure the safety of the participants and the integrity of the trial data.

Table 1: Patient Inclusion Criteria



Criteria	Description
Age	18 to 65 years, inclusive.[7][8]
Diagnosis	Documented Sickle Cell Disease (SCD) genotypes: HbSS, HbS/β0-thalassemia, HbS/ β+-thalassemia, and HbSC.[7]
Disease Severity	Patients must have a history of severe SCD, defined by one of the following: ≥4 to 10 episodes of vaso-occlusive crises (VOCs) in the previous 12 months, or ≥2 to 5 episodes in the previous 6 months.[7] OR ≥2 episodes of VOCs plus at least one of the following in the previous 12 months: Acute Chest Syndrome (ACS), hepatic or splenic sequestration, or priapism.[7] OR ≥2 of the following events in the previous 12 months: ACS, hepatic or splenic sequestration, or priapism.[7]
Prior Treatment	Patients must have discontinued hydroxyurea for at least 60 days prior to the trial.[9] They should also be ineligible for, or have not responded to or tolerated, hydroxyurea and at least one other therapy such as crizanlizumab, voxelotor, or L-glutamine.[10]

Table 2: Patient Exclusion Criteria



Criteria	Description
Recent SCD Complications	Sickle cell complication requiring medical care in a hospital or emergency setting within 14 days prior to starting the study drug.[7]
Prior Major Treatments	History of bone marrow transplant, human stem cell transplant, or gene therapies.[7]
Renal Impairment	History of severe renal disease, defined as an estimated glomerular filtration rate (eGFR) < 30 mL/min/1.73m ² .[7] Patients on any form of dialysis are also excluded.[7]
Recent Blood Transfusions	Patients receiving regularly scheduled transfusions or therapeutic phlebotomies, or any patient who has been transfused within 60 days prior to initiating the study drug.[7]
Concomitant Medications	Concomitant use of hydroxyurea and any other disease-modifying therapy for SCD.[9]

Experimental Protocols

The PIONEER study is a Phase 1b multicenter, international, open-label trial designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **pociredir** in adults with SCD.[7]

Study Design:

- Dosing: The study employs a dose-escalation design with multiple cohorts. Doses have included 2 mg, 6 mg, 12 mg, and 20 mg of pociredir administered orally once daily.[7][8][11]
- Treatment Duration: Participants receive the study drug for 12 weeks, followed by a 4-week follow-up period.[7][8]
- Enrollment: Each dose cohort is planned to enroll approximately 10 participants.[7][11]

Endpoints:



- Primary Endpoints:
 - To assess the safety and tolerability of pociredir, as measured by the frequency of adverse events.[7][8]
 - To evaluate the single and multiple-dose pharmacokinetics of pociredir.[7][8]
- Secondary Endpoints:
 - To evaluate the effect of **pociredir** on the induction of fetal hemoglobin (HbF) in peripheral blood.[7][8]
 - To evaluate the effects of pociredir on markers of hemolysis.[7][8]
- Exploratory Endpoints:
 - To assess globin gene expression.[8]
 - To determine the percentage of F-cells (cells with induced fetal hemoglobin).[8]
 - To monitor the incidence of vaso-occlusive crises.[8]

Visualizations

Signaling Pathway of **Pociredir**

The following diagram illustrates the proposed mechanism of action of **pociredir** in stimulating the production of fetal hemoglobin.



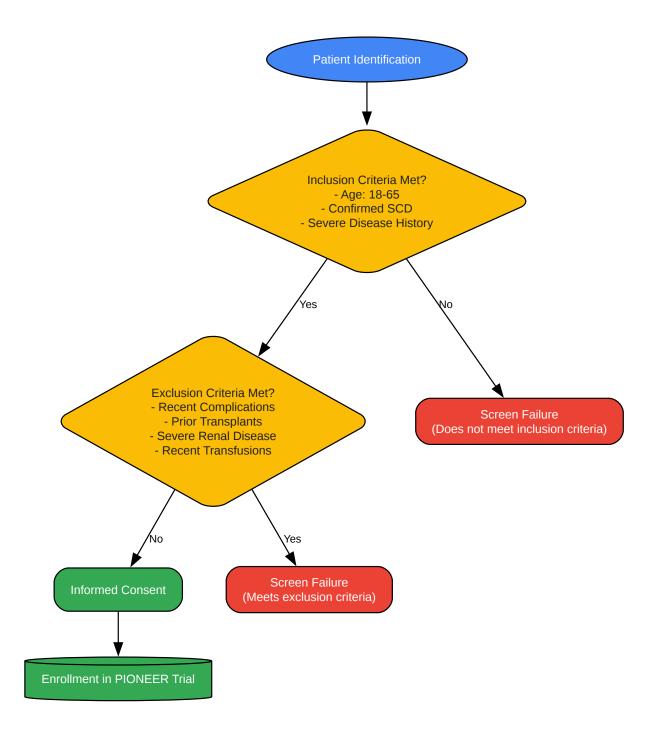
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Caption: Mechanism of action of **Pociredir** for HbF induction.



Patient Screening and Enrollment Workflow

This diagram outlines the logical flow for screening and enrolling patients into the **pociredir** clinical trials.





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Caption: Patient screening and enrollment workflow for **Pociredir** trials.

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- To cite this document: BenchChem. [Application Notes and Protocols for Pociredir Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12754854#patient-inclusion-and-exclusion-criteria-for-pociredir-trials]

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